
Stannane, (o-iodobenzoyloxy)tripropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, (o-iodobenzoyloxy)tripropyl- is an organotin compound with significant applications in organic synthesis. It is characterized by the presence of a tin atom bonded to three propyl groups and an o-iodobenzoyloxy group. This compound is particularly notable for its utility in various chemical reactions, including coupling reactions and radical-mediated processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (o-iodobenzoyloxy)tripropyl- typically involves the reaction of tripropyltin chloride with o-iodobenzoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an ester linkage between the tin atom and the o-iodobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, (o-iodobenzoyloxy)tripropyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The o-iodobenzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Aplicaciones Científicas De Investigación
Stannane, (o-iodobenzoyloxy)tripropyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions such as the Stille coupling, which forms carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Organotin compounds have been investigated for their potential use in anticancer therapies due to their ability to interact with biological macromolecules.
Industry: It is used in the production of polymers and other materials where organotin compounds serve as catalysts or stabilizers.
Mecanismo De Acción
The mechanism of action of Stannane, (o-iodobenzoyloxy)tripropyl- involves its ability to form reactive intermediates, such as radicals or organotin species, which can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction context. For example, in coupling reactions, the compound may facilitate the formation of carbon-carbon bonds through the generation of organotin intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: Another organotin compound used in radical-mediated reactions.
Triphenyltin chloride: Used in similar coupling reactions but with different reactivity and selectivity.
Trimethyltin chloride: A smaller organotin compound with distinct chemical properties.
Uniqueness
Stannane, (o-iodobenzoyloxy)tripropyl- is unique due to the presence of the o-iodobenzoyloxy group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where other organotin compounds may not be as effective.
Propiedades
Número CAS |
73927-94-3 |
|---|---|
Fórmula molecular |
C16H25IO2Sn |
Peso molecular |
495.0 g/mol |
Nombre IUPAC |
tripropylstannyl 2-iodobenzoate |
InChI |
InChI=1S/C7H5IO2.3C3H7.Sn/c8-6-4-2-1-3-5(6)7(9)10;3*1-3-2;/h1-4H,(H,9,10);3*1,3H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
LPPISTGAAVWTTK-UHFFFAOYSA-M |
SMILES canónico |
CCC[Sn](CCC)(CCC)OC(=O)C1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


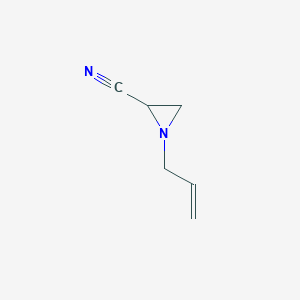
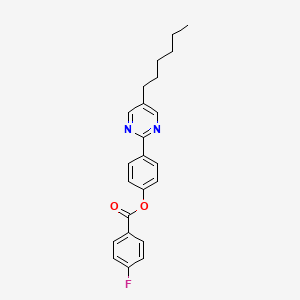


![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
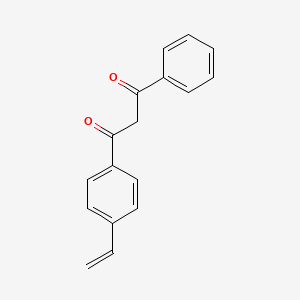
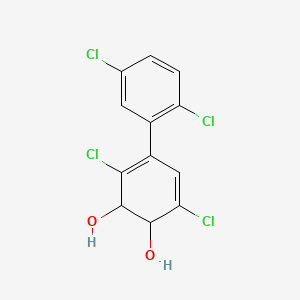
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
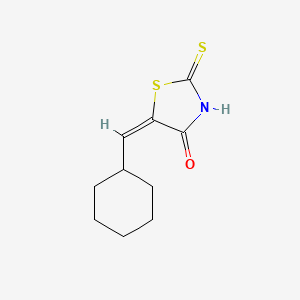
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)
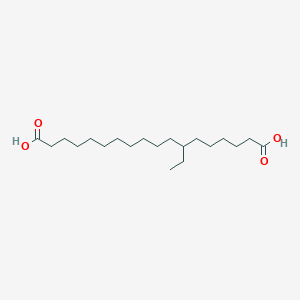

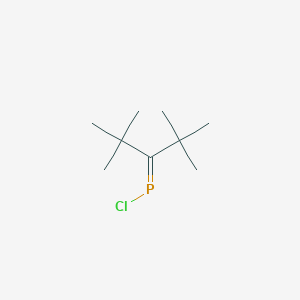
![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)
